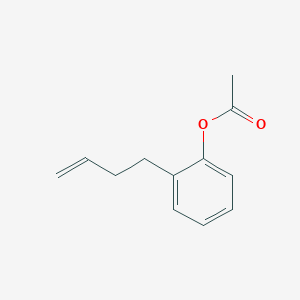

4-(2-Acetoxyphenyl)-1-butene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-but-3-enylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-4-7-11-8-5-6-9-12(11)14-10(2)13/h3,5-6,8-9H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLAZUMDGXZFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641186 | |

| Record name | 2-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-68-4 | |

| Record name | 2-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2 Acetoxyphenyl 1 Butene and Analogous Structures

Strategies for Carbon-Carbon Bond Formation Leading to Butene Scaffolds

The formation of the carbon skeleton, particularly the butene chain attached to a phenyl ring, is a critical step in the synthesis. This can be achieved through several powerful carbon-carbon bond-forming reactions.

Transition-metal-catalyzed cross-coupling reactions are fundamental in modern synthesis for creating carbon-carbon bonds. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. acs.org For the synthesis of aryl-butene structures, this involves forming a bond between an sp²-hybridized carbon of the aromatic ring and an sp³-hybridized carbon of the butene chain.

Palladium and nickel are the most common catalysts for these transformations. acs.orgorganic-chemistry.org The general mechanism for a palladium-catalyzed reaction involves three key steps: oxidative addition of the organic halide to a low-valent metal center (e.g., Pd(0)), transmetalation with the organometallic partner, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.orgacs.org

A significant challenge in coupling alkyl electrophiles is the potential for β-hydride elimination, an undesired side reaction. nih.gov However, the development of specialized ligands and reaction conditions has enabled a wide range of alkyl groups to be coupled successfully. nih.gov For instance, the synthesis of 4-phenyl-1-butene (B1585249), an analog of the target molecule, can be accomplished by reacting an allyl Grignard reagent with benzyl (B1604629) chloride, demonstrating a classic aryl-alkyl coupling approach. chemicalbook.com

| Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Palladium-based catalysts | Aryl halides/triflates + Alkylboron reagents (Suzuki-Miyaura) | Broad functional group tolerance; uses stable boronic acids/esters. | organic-chemistry.org |

| Nickel-based catalysts | Aryl halides + Alkyl Grignard reagents (Kumada) | Highly effective for coupling with alkyl chlorides; often uses bidentate phosphine (B1218219) ligands. | acs.org |

| Iron-based catalysts | Aryl Grignard reagents + Alkyl halides | Cost-effective and environmentally benign alternative to Pd or Ni. | organic-chemistry.org |

| Palladium(II)/O₂ | Arylboron compounds + Alkenes | A mild, base-free protocol that couples organoboron compounds directly with olefins. | organic-chemistry.org |

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds between two alkene molecules, catalyzed by metal-carbene complexes, primarily those of ruthenium and molybdenum. libretexts.orgnobelprize.org Cross-metathesis (CM), the intermolecular variant, is particularly useful for constructing complex alkenes from simpler starting materials and is highly relevant for synthesizing 4-aryl-1-butene analogs. libretexts.org

The reaction mechanism, first elucidated by Yves Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the metal carbene catalyst with an alkene. nobelprize.org This intermediate then cleaves to release a new alkene and a new metal carbene, which continues the catalytic cycle. nobelprize.org The development of well-defined, functional-group-tolerant catalysts by Richard Schrock and Robert Grubbs has made this reaction a staple in organic synthesis. libretexts.orgnobelprize.org

A relevant example is the cross-metathesis of allyl benzene (B151609) with cis-1,4-diacetoxy-2-butene, which can be catalyzed by ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands. nih.gov This reaction directly forms a functionalized phenylbutene structure, demonstrating the utility of CM in accessing the desired scaffold. The choice of catalyst can influence the stereoselectivity (E/Z ratio) of the newly formed double bond. nih.govbeilstein-journals.org

| Catalyst Type | Common Examples | Key Applications in Alkene Synthesis | Reference |

|---|---|---|---|

| Grubbs Catalysts (Ru-based) | First-Generation, Second-Generation (Hoveyda-Grubbs) | High tolerance for various functional groups, used in RCM, CM, and ROMP. | beilstein-journals.org |

| Schrock Catalysts (Mo- or W-based) | Mo(NAr)(CHCMe₂Ph)(OR)₂ | Highly active, particularly for the formation of sterically hindered or tetrasubstituted olefins. | nobelprize.org |

| Z-Selective Ru Catalysts | Complexes with catechothiolate or N-heterocyclic carbene ligands | Provide high selectivity for the Z-isomer in cross-metathesis reactions. | mit.edu |

The synthesis of 4-(2-acetoxyphenyl)-1-butene inherently begins with a phenol (B47542) derivative. The introduction of the butene chain onto the phenyl ring can be achieved via electrophilic alkylation, a classic transformation known as the Friedel-Crafts alkylation. masterorganicchemistry.com This reaction typically involves reacting the aromatic ring with an alkyl halide or an alkene in the presence of a Lewis acid catalyst like AlCl₃. masterorganicchemistry.comwiley-vch.de

A key challenge is controlling the regioselectivity, as alkylation can occur at the ortho or para positions relative to the hydroxyl group. For the target molecule, ortho-alkylation is required. While traditional Friedel-Crafts conditions can lead to mixtures, modern methods offer greater control. For example, some transition metal complexes can direct alkylation specifically to the ortho position through chelation with the phenolic oxygen. wiley-vch.de Conversely, highly acidic catalysts such as specific aryl sulfonic acids have been shown to be effective for achieving high selectivity for para-alkylation. google.com The derivatization of natural phenols often employs selective ortho-functionalization strategies, highlighting the importance of directing group-assisted reactions. nih.gov

| Method | Reagents & Catalyst | Selectivity & Features | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Alkene/Alkyl Halide + Lewis Acid (e.g., AlCl₃) | Classic method; can suffer from polyalkylation and carbocation rearrangements. | masterorganicchemistry.com |

| Phenol Alkylation with Olefins | Phenol + Olefin + Acid Catalyst | Can be directed to ortho-alkylation, though high temperatures may be needed. | wiley-vch.de |

| Directed Para-Alkylation | Phenol + Alkylating Agent + Aryl Sulfonic Acid | Provides high selectivity for the para-substituted product. | google.com |

| Ortho-Arylation of Phenols | Phenol + Diaryliodonium Salts + Cu(OTf)₂ | A copper-mediated method for selective introduction of aryl groups at the ortho position. | nih.gov |

The dimerization and oligomerization of alkenes represent fundamental industrial processes for building larger hydrocarbon chains from smaller units. mdpi.com These methods can be used to construct C8 skeletons from butene monomers or 1-butene (B85601) from ethylene. mdpi.comacs.org The reaction is typically catalyzed by transition metal complexes (e.g., nickel, cobalt, yttrium) or solid acid catalysts like ion-exchange resins. mdpi.comgoogle.comutoronto.ca

The nature of the catalyst is crucial in determining the structure of the product. For example, nickel-based catalysts supported on zeolites can dimerize 1-butene to a mixture of n-octenes and methylheptenes. utoronto.ca While many industrial applications focus on producing fuel additives, these principles can be applied to the synthesis of functionalized olefins. google.com A relevant laboratory-scale example is the dimerization of styrene, an aryl-containing alkene, to form 1,3-diphenyl-1-butene using palladium-based catalyst systems. researchgate.net This demonstrates how dimerization can be used to link aryl-olefin units, providing a pathway to more complex butene derivatives.

| Catalytic System | Substrate | Primary Product(s) | Reference |

|---|---|---|---|

| Ion-Exchange Resin | Mixed Butenes | Highly branched C8 and C12 olefins. | google.com |

| Ni²⁺ on Zeolite | 1-Butene | n-Octenes and methylheptenes. | utoronto.ca |

| Hydride Yttrium Complex | α-Olefins (e.g., 1-hexene) | Head-to-tail dimers with high selectivity. | mdpi.com |

| Ni-MFU-4l (MOF) | Ethylene | Highly selective formation of 1-butene. | nih.gov |

| Pd(acac)₂ / BF₃OEt₂ | Styrene | trans-1,3-Diphenyl-1-butene. | researchgate.net |

Regioselective Functionalization and Esterification Techniques

Once the aryl-butene scaffold is in place, the final step is the introduction of the acetate (B1210297) group. This requires a selective esterification of the phenolic hydroxyl group.

Enzymatic catalysis offers remarkable selectivity under mild reaction conditions, making it an attractive alternative to chemical methods, especially when regioselectivity is required. wur.nl Lipases are a class of enzymes widely used for esterification and hydrolysis reactions. A key advantage is their ability to differentiate between sterically and electronically distinct hydroxyl groups, such as primary versus secondary alcohols. wur.nl

This selectivity is powerfully demonstrated in the kinetic resolution of diols. For example, the enzymatic acetylation of (R,S)-1,3-butanediol using vinyl acetate as the acyl donor and catalyzed by Chirazyme™ L-2 results in the formation of (S)-1-O-acetyl-1,3-hydroxybutane and (R)-1,3-di-O-acetyl-1,3-butanediol with high enantiomeric excess. researchgate.net This highlights the enzyme's ability to selectively acylate one enantiomer and one specific hydroxyl group. Candida antarctica lipase (B570770) B (CAL-B) is another highly effective and commonly used enzyme for such transformations. researchgate.net

In the context of synthesizing 4-(2-hydroxyphenyl)-1-butene derivatives, a lipase could be used to selectively acetylate the phenolic hydroxyl group in the presence of other potential reactive sites. Furthermore, enzymatic hydrolysis can be used as a deprotection strategy. For instance, if a diacetate derivative were formed, a lipase could selectively hydrolyze one of the acetate groups. These enzymatic methods provide a green and highly specific route for the final esterification step.

| Enzyme | Substrate | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Chirazyme™ L-2, c-f | (R,S)-1,3-Butanediol | Kinetic Resolution via Acetylation | Produces (S)-1-O-acetyl-1,3-hydroxybutane and (R)-1,3-di-O-acetyl-1,3-butanediol with 91% e.e. | researchgate.net |

| Candida antarctica lipase B (CAL-B) | Racemic ethyl 3-hydroxybutyrate (B1226725) and (R)-1,3-butanediol | Transesterification | Synthesizes (R)-3-hydroxybutyl-(R)-3-hydroxybutyrate, demonstrating high selectivity. | researchgate.net |

| Immobilized lipase SP382 (from Candida sp.) | 1,3-Butanediol | Diacylation | Stepwise acylation produced (R)-1,3-diacetoxybutane with >98% e.e. | researchgate.net |

| Thermolysin | Paclitaxel | Regioselective Acylation | Extremely regioselective for the 2'-hydroxyl group of paclitaxel. | google.com |

Chemo-Selective Acetylation Methods for Phenolic Hydroxyls

The final step in a potential synthesis of this compound from 4-(2-hydroxyphenyl)-1-butene involves the selective acetylation of the phenolic hydroxyl group. In molecules with multiple reactive sites, such as other hydroxyl or amino groups, achieving this selectivity is a significant challenge. nih.gov Various methods have been developed to selectively acylate phenols.

A common strategy involves the use of specific catalysts and reagents that differentiate between phenolic and other hydroxyl groups. For instance, diacyl disulfides, in conjunction with 4-(N,N-dimethylamino)pyridine (DMAP) catalysis, have been shown to be effective for the site-selective acylation of phenolic hydroxyls. organic-chemistry.org This method is noted for its high efficiency and tolerance to moisture. organic-chemistry.org Another approach utilizes rubidium fluoride (B91410) (RbF) with vinyl carboxylates as the acyl donor, which also promotes selective acylation of the phenolic hydroxyl group. nih.gov

In contrast, some catalytic systems are designed to selectively acylate aliphatic alcohols while leaving phenols untouched. A tetranuclear zinc cluster, for example, efficiently catalyzes the acetylation of primary and secondary alcohols using ethyl acetate as the acetyl source, but phenols remain unreactive due to their lower nucleophilicity. organic-chemistry.org The choice of catalyst and reaction conditions is therefore crucial and must be tailored to the specific substrate. For simple phenols or molecules where the phenolic -OH is the most reactive site, milder methods using sodium bicarbonate with acetic anhydride (B1165640) can also be effective. mdpi.com

| Catalyst/Promoter | Acetylating Agent | Key Features | Reference |

| Diacyl disulfide / DMAP | Diacyl disulfide | Site-selective for phenolic and primary aliphatic hydroxyls; moisture tolerant. | organic-chemistry.org |

| Rubidium fluoride (RbF) | Vinyl carboxylates | Selectively acylates phenolic hydroxyls. | nih.gov |

| Sodium Bicarbonate (NaHCO₃) | Acetic Anhydride | Mild and efficient for various alcohols and phenols. | mdpi.com |

| Phosphomolybdic acid | Acetic Anhydride | Efficient for diverse alcohols, phenols, and amines under solvent-free conditions. | organic-chemistry.org |

Carbonylation Reactions for Aryl Acetate Formation

Carbonylation reactions offer a direct route to introduce a carbonyl group, providing an alternative pathway to form the aryl acetate moiety. These methods typically involve the reaction of an aryl precursor with carbon monoxide (CO) in the presence of a transition metal catalyst.

One innovative approach is the carbonylation of aryl methyl ethers. Research has demonstrated that aryl acetates can be synthesized from aryl methyl ethers using a Rhodium(III) chloride (RhCl₃) catalyst in the presence of lithium iodide (LiI) and lithium tetrafluoroborate (B81430) (LiBF₄). nih.gov This reaction proceeds with high efficiency, achieving yields greater than 90% for the conversion of anisole (B1667542) to phenyl acetate. nih.gov The reaction mechanism involves LiI cleaving the ether bond, assisted by LiBF₄, while the rhodium species catalyzes the carbonylation of the resulting intermediate. nih.gov

Palladium-catalyzed carbonylation of aryl halides is another widely used and versatile method. Mild, functional-group-tolerant procedures have been developed for the carbonylation of aryl chlorides at atmospheric pressure of CO to produce phenyl esters. organic-chemistry.org These reactions often employ a palladium acetate [Pd(OAc)₂] catalyst with a phosphine ligand like 1,3-bis(dicyclohexylphosphino)propane (B25926) (dcpp). organic-chemistry.org Similarly, aryl bromides can be effectively carbonylated using a Pd(OAc)₂/Xantphos system to yield methyl esters. nih.gov A notable development is the use of chloroform (B151607) (CHCl₃) as a safer, alternative source of carbon monoxide for the palladium-catalyzed synthesis of aryl benzoates from aryl halides and phenols. acs.org

| Precursor | Catalyst System | CO Source | Key Features | Reference |

| Aryl Methyl Ether | RhCl₃ / LiI / LiBF₄ | CO gas (2 MPa) | High yields (>90%); activates inert C-O bonds. | nih.gov |

| Aryl Chloride | Pd(OAc)₂ / dcpp·2HBF₄ | CO gas (1 atm) | Mild conditions; atmospheric pressure; functional group tolerant. | organic-chemistry.org |

| Aryl Bromide | Pd(OAc)₂ / Xantphos | CO gas (1 atm) | Effective for synthesis of esters and amides at atmospheric pressure. | nih.gov |

| Aryl Halide / Phenol | Palladium catalyst | Chloroform (CHCl₃) | Avoids use of CO gas; tandem carbonylation/coupling. | acs.org |

Incorporation and Transformation of Halogenated Precursors in Synthesis

Halogenated compounds are fundamental building blocks in organic synthesis, serving as versatile precursors for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, halogenated intermediates, such as halo-butenes or halogenated phenyl derivatives, can be strategically employed to construct the target molecule's carbon skeleton through reactions like nucleophilic substitution or cross-coupling.

Nucleophilic Substitution Reactions in Halo-Butene Systems

The butene chain of the target molecule can be introduced or modified using nucleophilic substitution reactions on a corresponding halo-butene. Allylic halides, such as 1-halo-2-butene or 3-halo-1-butene systems, are particularly reactive substrates. However, their reactions are often accompanied by an allylic rearrangement. uou.ac.in

When a nucleophile attacks an allylic halide, the reaction can proceed via an SN1 or SN2 mechanism. In an SN1 reaction, the departure of the halide leaving group forms a resonance-stabilized allylic carbocation. This intermediate has two resonance forms, allowing the nucleophile to attack at either electron-deficient carbon. For example, the reaction of a 1-halo-2-butene system with a nucleophile can yield a mixture of products, including the expected 2-buten-1-yl derivative and the rearranged 1-buten-3-yl derivative. uou.ac.in This highlights a key challenge in controlling regioselectivity in these systems. The choice of nucleophile, solvent, and reaction conditions can influence the reaction pathway and the resulting product distribution.

Iodo-Cofunctionalization of Alkenes

Iodo-cofunctionalization is a powerful strategy for the simultaneous introduction of an iodine atom and another functional group across the double bond of an alkene. This approach can be used to elaborate the butene chain, installing functional handles for further transformations.

A highly atom-economic method for iodo-cofunctionalization involves the in situ generation of acetyl hypoiodite (B1233010) (CH₃CO₂I). nih.govorganic-chemistry.orgacs.org This reactive species is formed by the oxidation of molecular iodine (I₂) with (diacetoxyiodo)benzene (B116549) (DAIB). organic-chemistry.org The generated CH₃CO₂I readily reacts with a variety of alkenes. In the presence of a nucleophile, this leads to 1,2-iodo-cofunctionalized products. For example, reacting an alkene with this system in the presence of water yields an iodohydrin. organic-chemistry.orgmasterorganicchemistry.com The reaction is notable for its high efficiency, regio- and stereoselectivity (typically anti-addition), and for utilizing both iodine atoms from I₂, achieving 100% iodine atom economy. nih.govacs.org This method is effective for electron-rich alkenes, producing a range of functionalized organoiodine compounds that are valuable synthetic intermediates. organic-chemistry.org

| Alkene Substrate | Nucleophile | Reagents | Product Type | Reference |

| Styrene | H₂O | I₂, DAIB | Iodohydrin | organic-chemistry.org |

| Cinnamyl alcohol | H₂O | I₂, DAIB | Iodohydrin | organic-chemistry.org |

| Various Alkenes | Alcohols | I₂, DAIB | Iodoether | organic-chemistry.org |

| Various Alkenes | H₂O | I₂, H₂O₂ | Iodohydrin | researchgate.net |

Multicomponent Reaction Strategies for Complex Butene Architectures

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. frontiersin.org This approach is highly efficient, reducing the number of synthetic steps, minimizing waste, and allowing for the rapid construction of molecular complexity. frontiersin.org MCRs are valuable for creating diverse molecular libraries and are considered a cornerstone of green chemistry. frontiersin.org

For the synthesis of complex butene architectures, MCRs offer a powerful alternative to traditional linear sequences. A notable example is a multicomponent methodology for synthesizing (E)-1,3-diphenyl-1-butene derivatives. researchgate.net This reaction uses molecular iodine and diacetoxyiodobenzene (B1259982) to promote the one-pot reaction of styrenes and thiophenols, directly yielding a substituted butene structure with an incorporated sulfur heteroatom. researchgate.net Another powerful MCR involves the three-component coupling of alkynes, an α-diazo sulfonium (B1226848) triflate, and water to produce 1,4-dicarbonyl Z-alkenes with high stereoselectivity. acs.org Such strategies demonstrate the potential of MCRs to assemble complex butene-containing scaffolds from simple, readily available starting materials in a single, efficient step.

| Reaction Name/Type | Reactants | Catalyst/Promoter | Product Architecture | Reference |

| Thiolation/Dimerization | Styrene, Thiophenol | I₂, DAIB | (E)-1,3-Diphenyl-1-butene derivative | researchgate.net |

| Dicarbonyl Z-alkene synthesis | Alkyne, α-diazo sulfonium triflate, Water | Photocatalyst | 1,4-Dicarbonyl Z-alkene | acs.org |

| Pyrazoloquinoline synthesis | Aniline, Aromatic aldehyde, Pyrazolone | L-proline | 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinoline | mdpi.com |

Chemical Reactivity and Transformation Pathways of 4 2 Acetoxyphenyl 1 Butene

Reactivity of the Terminal Alkene Moiety

The carbon-carbon double bond of the butene chain is electron-rich, making it susceptible to attack by electrophiles and a participant in various addition and cyclization reactions. quora.com

Electrophilic and Nucleophilic Addition Reactions

The terminal alkene in 4-(2-Acetoxyphenyl)-1-butene readily undergoes electrophilic addition reactions. The π electrons of the double bond act as a nucleophile, attacking electron-deficient species. makingmolecules.com Common electrophilic additions include:

Hydrohalogenation: Reaction with hydrogen halides (HX) proceeds via a carbocation intermediate. Following Markovnikov's rule, the hydrogen atom adds to the terminal carbon (C1), and the halide adds to the more substituted internal carbon (C2), yielding 4-(2-acetoxyphenyl)-2-halobutane.

Hydration: Acid-catalyzed addition of water also follows Markovnikov's rule, producing 4-(2-acetoxyphenyl)butan-2-ol. Oxymercuration-demercuration provides a method for Markovnikov hydration without carbocation rearrangements, while hydroboration-oxidation results in the anti-Markovnikov product, 4-(2-acetoxyphenyl)butan-1-ol. ucsb.edu

Halogenation: The addition of halogens like Br₂ or Cl₂ across the double bond results in the formation of a vicinal dihalide, 4-(2-acetoxyphenyl)-1,2-dihalobutane. The reaction proceeds through a cyclic halonium ion intermediate.

Nucleophilic addition to an unactivated alkene like the one in this compound is generally unfavorable. quora.comquora.com Such reactions typically require the presence of a strong electron-withdrawing group attached to the double bond to make it susceptible to attack by a nucleophile, which is not the case here. smartstartinstitute.com

| Reaction Type | Reagent(s) | Predicted Major Product |

|---|---|---|

| Hydrohalogenation | HBr | 4-(2-Acetoxyphenyl)-2-bromobutane |

| Hydration (Markovnikov) | H₂O, H₂SO₄ (cat.) | 4-(2-Acetoxyphenyl)butan-2-ol |

| Hydration (Anti-Markovnikov) | 1. BH₃·THF 2. H₂O₂, NaOH | 4-(2-Acetoxyphenyl)butan-1-ol |

| Halogenation | Br₂ | 4-(2-Acetoxyphenyl)-1,2-dibromobutane |

Polymerization and Oligomerization Behavior

The terminal alkene functionality allows this compound to act as a monomer in addition polymerization reactions. chemguide.co.uk Depending on the initiator and conditions used, different polymerization mechanisms can be employed:

Free-Radical Polymerization: Initiated by species like benzoyl peroxide or AIBN, this method involves the formation of a radical which then propagates by adding to monomer units. jove.com This typically produces polymers with a head-to-tail arrangement. jove.com

Cationic Polymerization: This method can be initiated by strong acids and proceeds through a carbocationic propagating chain end. It is effective for alkenes that can form stable carbocations.

Coordination Polymerization: Using catalysts like Ziegler-Natta or other transition metal complexes, this method allows for the synthesis of stereoregular polymers with controlled tacticity (isotactic, syndiotactic, or atactic). numberanalytics.comnumberanalytics.com

The bulky acetoxyphenyl substituent would likely influence the polymer's properties, such as its glass transition temperature and solubility.

Cycloaddition Reactions

The double bond in this compound can participate as a 2π-electron component (a dienophile) in cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orgmasterorganicchemistry.com

In a typical [4+2] cycloaddition, this compound would react with a conjugated diene to form a six-membered ring. ulethbridge.ca The reaction rate is enhanced if the diene contains electron-donating groups. libretexts.orgmasterorganicchemistry.com For example, reaction with 1,3-butadiene (B125203) would yield 1-(2-acetoxyphenyl)methyl-4-methylcyclohexene. The stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org Other cycloadditions, such as [2+2] cycloadditions to form cyclobutane (B1203170) derivatives, are also possible, often requiring photochemical activation. nih.gov

Transformations Involving the Acetoxyphenyl Group

The acetoxyphenyl portion of the molecule offers two main sites for chemical transformation: the ester linkage and the aromatic ring itself.

Ester Hydrolysis and Transesterification Reactions

The acetate (B1210297) ester group can be readily cleaved under either acidic or basic conditions.

Hydrolysis: Base-catalyzed hydrolysis (saponification), using a reagent like sodium hydroxide, is an irreversible process that yields sodium acetate and the corresponding phenoxide, which upon acidic workup gives 2-(4-buten-1-yl)phenol. stanford.edu Acid-catalyzed hydrolysis is an equilibrium process that also yields the phenol (B47542) and acetic acid. pearson.com Studies on phenyl acetate show that base-catalyzed hydrolysis is generally more efficient. stanford.edu

Transesterification: This reaction involves the conversion of the acetate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. researchgate.net For instance, reacting this compound with methanol (B129727) and an acid catalyst would produce methyl acetate and 2-(4-buten-1-yl)phenol.

These reactions are useful for deprotecting the phenolic hydroxyl group, which can then be used in further synthetic steps. The deprotection of substituted phenylacetates to their corresponding phenols can be achieved using various catalytic methods. jetir.org

Electrophilic Aromatic Substitution on the Phenolic Ring

The benzene (B151609) ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The existing substituents—the acetoxy group and the butenyl chain—direct the position of the incoming electrophile. uomustansiriyah.edu.iq

The acetoxy group (-OAc) is an activating group and an ortho, para-director due to the resonance donation of a lone pair of electrons from the oxygen atom. organicchemistrytutor.comlibretexts.org The butenyl group is a weakly activating alkyl group, which also directs ortho and para.

Considering the positions on the ring of this compound:

The position para to the acetoxy group is occupied by the butenyl chain.

One ortho position is unsubstituted.

The other ortho position is substituted with the butenyl chain.

The two meta positions are unsubstituted.

Therefore, electrophilic attack will be directed primarily to the open ortho position (C3) and the para position relative to the butenyl group (C5). The powerful directing effect of the acetoxy group will strongly favor substitution at the C3 and C5 positions. Common electrophilic aromatic substitution reactions include:

Nitration: (with HNO₃/H₂SO₄)

Halogenation: (with Br₂/FeBr₃)

Sulfonation: (with SO₃/H₂SO₄)

Friedel-Crafts Alkylation/Acylation: (with R-Cl/AlCl₃ or RCOCl/AlCl₃)

The steric hindrance from the adjacent butenyl group might slightly disfavor substitution at the C3 position compared to the C5 position. libretexts.org

| Reaction Type | Reagent(s) | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-Acetoxy-5-nitrophenyl)-1-butene and 4-(2-Acetoxy-3-nitrophenyl)-1-butene |

| Bromination | Br₂, FeBr₃ | 4-(5-Bromo-2-acetoxyphenyl)-1-butene and 4-(3-Bromo-2-acetoxyphenyl)-1-butene |

| Acylation | CH₃COCl, AlCl₃ | 4-(2-Acetoxy-5-acetylphenyl)-1-butene and 4-(2-Acetoxy-3-acetylphenyl)-1-butene |

Rearrangement Reactions of Aryl Acetates

Aryl esters, such as this compound, are known to undergo a significant class of intramolecular rearrangement reactions, most notably the Fries rearrangement. byjus.comwikipedia.org This reaction facilitates the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding hydroxy aryl ketones. byjus.comtestbook.com The Fries rearrangement is typically catalyzed by Lewis acids, like aluminum chloride (AlCl₃), or strong Brønsted acids, such as hydrofluoric acid (HF). testbook.comorganic-chemistry.org

The reaction proceeds through the formation of an acylium carbocation intermediate. byjus.comwikipedia.org The Lewis acid coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen. byjus.comwikipedia.org This polarization of the acyl-oxygen bond leads to the generation of the acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated benzene ring. byjus.comwikipedia.org

The regioselectivity of the Fries rearrangement is influenced by reaction conditions. byjus.comwikipedia.org Generally, lower temperatures favor the formation of the para-substituted product, while higher temperatures promote the formation of the ortho-isomer. byjus.comtestbook.com The choice of solvent also plays a role, with non-polar solvents tending to favor ortho substitution and polar solvents favoring the para product. byjus.com In the case of this compound, the starting material is already substituted at the ortho position by the butene chain. This steric hindrance would likely direct the incoming acyl group to the para position relative to the hydroxyl group, yielding 4-(2-hydroxy-5-acetylphenyl)-1-butene. A competing rearrangement to the other ortho position could also occur, though it would be sterically hindered.

It is important to note that the Fries rearrangement requires relatively harsh conditions, and its success is dependent on the stability of the acyl group. byjus.com Deactivating groups on the aromatic ring can lead to low yields. byjus.comtestbook.com A photochemical variant, the photo-Fries rearrangement, can also occur, proceeding through a radical mechanism, but it often results in lower yields. wikipedia.org

Table 1: Expected Products of Fries Rearrangement of this compound

| Reactant | Conditions | Major Product | Minor Product (Possible) |

| This compound | Lewis Acid (e.g., AlCl₃), Low Temperature | 4-(2-Hydroxy-5-acetylphenyl)-1-butene | 4-(2-Hydroxy-3-acetylphenyl)-1-butene |

| This compound | Lewis Acid (e.g., AlCl₃), High Temperature | 4-(2-Hydroxy-3-acetylphenyl)-1-butene | 4-(2-Hydroxy-5-acetylphenyl)-1-butene |

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of "4-(2-Acetoxyphenyl)-1-butene" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete map of the proton and carbon framework can be assembled.

¹H NMR spectroscopy provides precise information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum of "this compound" displays distinct signals corresponding to the aromatic, vinylic, allylic, and acetyl protons. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

The aromatic region (7.0-7.4 ppm) shows a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The vinylic protons of the butene group appear in the downfield region (5.0-6.0 ppm) due to the deshielding effect of the double bond. The terminal =CH₂ protons are diastereotopic and couple to the adjacent =CH- proton, resulting in distinct multiplets. The allylic and benzylic methylene (B1212753) protons also exhibit characteristic shifts and couplings, providing key connectivity information. The sharp singlet for the acetyl (CH₃) protons appears in the upfield region.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H | 7.10-7.35 | m | - | 4H |

| H-1' (-CH=) | 5.75-5.90 | m | ~17.0, ~10.2, ~6.5 | 1H |

| H-2' (=CH₂) | 4.95-5.10 | m | ~17.0, ~10.2, ~1.5 | 2H |

| H-4 (Ar-CH₂) | 2.70-2.80 | t | ~7.5 | 2H |

| H-3 (-CH₂-) | 2.30-2.40 | q | ~7.0 | 2H |

| Acetyl (CH₃) | 2.25 | s | - | 3H |

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. docbrown.info This technique is crucial for confirming the carbon skeleton, including the presence of the ester carbonyl, the aromatic ring, and the butene chain.

The spectrum shows a downfield signal for the ester carbonyl carbon around 169-170 ppm. The aromatic carbons resonate in the 120-150 ppm range, with the carbon attached to the oxygen (C-2) appearing most downfield due to the deshielding effect of the ester group. The vinylic carbons of the butene moiety are found between 115 and 140 ppm. The aliphatic carbons of the butene chain and the acetyl methyl group appear at higher field strengths.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 169.5 |

| C-2 (Ar, C-O) | 148.8 |

| C-1' (-CH=) | 137.9 |

| C-1 (Ar, C-CH₂) | 139.5 |

| Ar-CH | 122.0-130.0 |

| C-2' (=CH₂) | 115.2 |

| C-4 (Ar-CH₂) | 34.8 |

| C-3 (-CH₂-) | 33.5 |

| Acetyl (CH₃) | 21.1 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations. researchgate.netsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu For "this compound," key COSY cross-peaks would be observed between:

The vinylic proton H-1' and the terminal vinylic protons H-2'.

The vinylic proton H-1' and the allylic protons H-3.

The allylic protons H-3 and the benzylic protons H-4.

Adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edulibretexts.org It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For example, the proton signal at ~2.25 ppm would show a cross-peak with the carbon signal at ~21.1 ppm, confirming the assignment of the acetyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edulibretexts.org It is instrumental in connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure of "this compound" include:

Correlation between the acetyl protons (δ ~2.25 ppm) and the ester carbonyl carbon (δ ~169.5 ppm).

Correlation between the benzylic protons H-4 (δ ~2.75 ppm) and the aromatic carbons C-1, C-2, and C-6.

Correlation between the vinylic proton H-2' (δ ~5.0 ppm) and the allylic carbon C-3 (δ ~33.5 ppm).

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation pattern. nist.gov For "this compound" (Molecular Formula: C₁₂H₁₄O₂, Molecular Weight: 190.24 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. sinfoochem.com

Under electron ionization (EI), the molecule undergoes fragmentation, producing a unique pattern of charged ions. whitman.eduacdlabs.comdocbrown.info The molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 190. The fragmentation pattern provides evidence for the different structural units.

Key fragmentation pathways include:

Loss of ketene (B1206846): A characteristic fragmentation for acetoxy derivatives is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), leading to a prominent peak at m/z 148. This fragment corresponds to the resulting 2-(but-3-en-1-yl)phenol ion.

Allylic cleavage: Cleavage of the bond between C-3 and C-4 is favorable due to the formation of a stable benzyl (B1604629) radical or cation. This can lead to a fragment ion at m/z 91 (tropylium ion) or related structures.

McLafferty Rearrangement: While less direct for this structure, rearrangements involving the butene chain can lead to smaller fragment ions.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₂H₁₄O₂]⁺ | Molecular Ion [M]⁺ |

| 148 | [C₁₀H₁₂O]⁺ | [M - CH₂CO]⁺ |

| 133 | [C₉H₉O]⁺ | [M - CH₂CO - CH₃]⁺ |

| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.infospectroscopyonline.com

The IR spectrum of "this compound" shows several characteristic absorption bands that confirm its key structural features.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group appears around 1760-1770 cm⁻¹. The position at a higher wavenumber than a typical ketone is indicative of a phenyl ester.

C=C Stretches: Absorptions for carbon-carbon double bond stretching are expected in the 1600-1680 cm⁻¹ region. The alkene C=C stretch typically appears around 1640 cm⁻¹, while the aromatic ring C=C stretches result in peaks around 1600 cm⁻¹ and 1480-1500 cm⁻¹.

C-H Stretches: The spectrum distinguishes between different types of C-H bonds. Aromatic and vinylic C-H stretching vibrations are observed above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). spectroscopyonline.com In contrast, aliphatic C-H stretching vibrations (from the -CH₂- groups) appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). docbrown.info

C-O Stretch: The ester C-O stretching vibrations produce strong bands in the fingerprint region, typically around 1180-1220 cm⁻¹ (for the C(=O)-O part) and 1000-1150 cm⁻¹ (for the O-Aryl part).

Out-of-Plane Bending: The C-H out-of-plane (OOP) bending vibrations for the vinyl group (=CH₂) are prominent around 910 and 990 cm⁻¹. docbrown.info The pattern of OOP bands in the 690-900 cm⁻¹ range can also provide information about the substitution pattern of the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3010-3100 | C-H Stretch | Aromatic & Vinylic |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| 1765 | C=O Stretch | Ester |

| 1640 | C=C Stretch | Alkene |

| 1600, 1490 | C=C Stretch | Aromatic Ring |

| 1190 | C-O Stretch | Ester (Acyl-Oxygen) |

| 910, 990 | C-H Bend (Out-of-Plane) | Alkene (-CH=CH₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The chromophore in "this compound" is the acetoxyphenyl group.

The benzene ring exhibits characteristic absorptions in the UV region. The primary band (E2-band), associated with a π → π* transition, is expected to appear around 200-220 nm. A secondary, weaker band (B-band), which shows fine vibrational structure, is characteristic of the benzene ring and is expected around 260-270 nm. osti.gov The presence of the acetoxy and alkyl substituents on the benzene ring will cause a slight shift (bathochromic or hypsochromic) in the absorption maxima (λ_max) and may affect the intensity of these bands compared to unsubstituted benzene. The isolated double bond of the butene chain absorbs at a much shorter wavelength (typically <200 nm) and does not significantly influence the main absorption bands observed in a standard UV-Vis spectrum (200-800 nm).

| Absorption Band | λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|---|

| E2-band | ~215 | π → π | Substituted Benzene Ring |

| B-band | ~265 | π → π | Substituted Benzene Ring |

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for determining the enantiomeric purity and the absolute spatial arrangement of atoms in a chiral molecule.

Detailed Research Findings:

The absolute configuration of a chiral center can often be determined by comparing experimental CD spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT) researchgate.net. This approach has been successfully applied to determine the absolute configuration of various chiral molecules researchgate.net. For a molecule like this compound, the electronic transitions associated with the phenyl chromophore and the ester group would be expected to give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the chiral center.

In the absence of direct experimental data, a hypothetical analysis for a specific enantiomer of this compound would involve the following steps:

Sample Preparation: A solution of the enantiomerically enriched sample in a suitable solvent (e.g., acetonitrile, which is transparent in the far-UV region) would be prepared.

CD Spectroscopy: The CD spectrum would be recorded, typically over a wavelength range that covers the electronic transitions of the chromophores present (e.g., 190-400 nm).

Theoretical Modeling: Computational methods would be used to predict the CD spectra for both the (R) and (S) enantiomers.

Comparison and Assignment: The experimental CD spectrum would be compared with the calculated spectra. A good correlation between the experimental spectrum and one of the calculated spectra would allow for the assignment of the absolute configuration.

Illustrative Data Table for Chiroptical Analysis of a Chiral 4-Aryl-1-Butene Derivative:

| Parameter | Value | Method | Reference |

| Enantiomeric Excess (ee) | 95% | Chiral HPLC | Hypothetical |

| Specific Rotation [α]D | +XX.X° (c 1.0, CHCl3) | Polarimetry | Hypothetical |

| Major Cotton Effect (λmax) | ~220 nm (Positive) | Circular Dichroism | Hypothetical |

| Second Cotton Effect (λmax) | ~265 nm (Negative) | Circular Dichroism | Hypothetical |

| Assigned Absolute Config. | (R) or (S) | Comparison of exp. and calc. CD | Hypothetical |

This table is illustrative and does not represent experimental data for this compound.

X-ray Crystallography for Solid-State Structural Conformation

Detailed Research Findings:

A search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a crystal structure for this compound caltech.eduwisc.educam.ac.uk. However, the crystal structures of closely related compounds can provide valuable insights into the likely solid-state conformation of the target molecule. For example, studies on other acyclic molecules containing a butene fragment show a preference for a skewed conformation around the central sp2-sp3 bond, with a torsion angle of approximately 120°. acs.org

The solid-state conformation of this compound would be influenced by a combination of factors, including:

Intramolecular forces: Steric interactions between the substituents on the phenyl ring and the butene chain, as well as electronic effects, will dictate the preferred torsional angles.

Intermolecular forces: Crystal packing forces, such as van der Waals interactions and potential C-H···π interactions, will play a significant role in the final observed conformation in the crystal lattice.

To obtain a crystal structure of this compound, the following steps would be necessary:

Crystallization: Growing single crystals of sufficient quality is often the most challenging step. This would involve dissolving the purified compound in a suitable solvent or solvent mixture and allowing for slow evaporation or cooling.

Data Collection: A single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected.

Structure Solution and Refinement: The collected data would be processed to solve the crystal structure, yielding the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Illustrative Data Table for Hypothetical X-ray Crystallographic Analysis of this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (˚) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Calculated Density (g/cm³) | Hypothetical Value |

| Key Bond Length (C=C) (Å) | ~1.33 |

| Key Bond Angle (C-C-C) (˚) | ~112 |

| Key Torsion Angle (C-C-C=C) (˚) | ~120 |

This table is illustrative and presents expected ranges and hypothetical values for the crystallographic data of this compound.

Computational and Theoretical Investigations of 4 2 Acetoxyphenyl 1 Butene

Quantum Chemical Calculations for Electronic Properties and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-(2-Acetoxyphenyl)-1-butene. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital energies within the molecule.

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps in determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity.

Molecular orbital analysis further reveals the nature of the chemical bonds and the regions of the molecule that are most likely to participate in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the butene chain and the phenyl ring, reflecting the areas with higher electron density. Conversely, the LUMO is anticipated to be distributed over the phenyl ring and the carbonyl group of the acetate (B1210297) moiety, indicating the regions susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Hartrees) | Value (eV) |

| HOMO Energy | -0.235 | -6.395 |

| LUMO Energy | -0.012 | -0.327 |

| HOMO-LUMO Gap | 0.223 | 6.068 |

Note: These values are hypothetical and for illustrative purposes, as specific research data was not found.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butene chain in this compound allows it to adopt various conformations, each with a different energy level. Conformational analysis is employed to identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each step.

The results of a conformational search can be visualized in a potential energy surface, which maps the energy of the molecule as a function of its dihedral angles. The minima on this surface correspond to the stable conformers. For this compound, the key rotational bonds are between the phenyl ring and the butene chain, and within the butene chain itself.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of the atoms in the molecule at a given temperature, MD simulations can explore the conformational space and identify the most populated conformational states. These simulations also provide insights into the vibrational motions and the flexibility of different parts of the molecule.

Reaction Pathway Energetics and Transition State Geometries

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as addition to the double bond, hydrolysis of the ester group, or oxidation of the aromatic ring.

By calculating the energetics of a proposed reaction pathway, chemists can determine the feasibility of the reaction and predict its products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, in an addition reaction to the double bond of this compound, the transition state geometry would show the attacking reagent forming a new bond with one of the carbon atoms of the double bond, while the double bond itself is partially broken.

Predictive Spectroscopic Modeling and Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign the observed spectral features to specific atoms or functional groups.

For NMR spectroscopy, the chemical shifts of the hydrogen and carbon atoms can be calculated. These calculations are highly sensitive to the local electronic environment of each nucleus, and therefore provide a detailed probe of the molecular structure.

For IR spectroscopy, the vibrational frequencies and their corresponding intensities can be computed. Each vibrational mode corresponds to a specific motion of the atoms in the molecule, such as the stretching or bending of bonds. The calculated IR spectrum can be used to identify the presence of specific functional groups, such as the C=C double bond of the butene chain, the C=O of the acetate group, and the C-H bonds of the aromatic ring.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Peak (cm⁻¹) | Experimental Peak (cm⁻¹) | Assignment |

| IR | 3075 | 3078 | =C-H stretch |

| IR | 1765 | 1768 | C=O stretch (ester) |

| IR | 1640 | 1642 | C=C stretch (alkene) |

| ¹H NMR (ppm) | 7.2-7.4 | 7.1-7.3 | Aromatic protons |

| ¹H NMR (ppm) | 5.8 | 5.75 | -CH=CH₂ |

| ¹³C NMR (ppm) | 169.5 | 169.2 | C=O (ester) |

| ¹³C NMR (ppm) | 138.1 | 137.9 | -CH=C H₂ |

| ¹³C NMR (ppm) | 115.2 | 115.0 | -C H=CH₂ |

Note: These values are hypothetical and for illustrative purposes, as specific research data was not found.

Molecular Docking and Interaction Studies (excluding biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While often used in the context of drug design with biological targets, it can also be applied to study the interactions of this compound with non-biological hosts, such as cyclodextrins, zeolites, or metal-organic frameworks (MOFs).

These studies can reveal how the molecule fits into the host's cavity and the nature of the intermolecular forces that stabilize the host-guest complex. These forces can include hydrogen bonds, van der Waals interactions, and electrostatic interactions. Understanding these interactions is crucial for applications such as encapsulation, controlled release, and catalysis.

For example, docking studies could predict whether the phenyl ring or the butene chain of this compound is preferentially encapsulated within a cyclodextrin (B1172386) cavity, and what the binding affinity of this interaction would be. This information could be used to design novel materials with specific properties.

4 2 Acetoxyphenyl 1 Butene As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The unique combination of a reactive double bond and a protected phenol (B47542) functionality makes 4-(2-Acetoxyphenyl)-1-butene an excellent starting material for the synthesis of intricate organic scaffolds. The terminal alkene is amenable to a wide array of reactions, including but not limited to, hydroboration-oxidation, epoxidation, dihydroxylation, and metathesis reactions. These transformations introduce new functional groups and stereocenters, thereby increasing the molecular complexity.

For instance, the double bond can participate in cycloaddition reactions, such as the Diels-Alder or [2+2] cycloadditions, to form polycyclic systems. Furthermore, palladium-catalyzed cross-coupling reactions, like the Heck or Suzuki reactions, can be employed to extend the carbon framework by forming new carbon-carbon bonds at the alkene position.

Simultaneously, the acetoxy group on the phenyl ring can be hydrolyzed to reveal a phenolic hydroxyl group. This hydroxyl group can then be used as a handle for further functionalization, such as etherification, esterification, or as a directing group in electrophilic aromatic substitution reactions. The ability to deprotect the phenol at a desired stage of the synthesis adds a layer of strategic control, allowing for the sequential introduction of different functionalities. This stepwise approach is crucial in the construction of complex natural products and other biologically active molecules where precise control over the molecular architecture is paramount.

Derivatization for Specialized Material Applications

The process of derivatization, which involves chemically modifying a compound to enhance its properties for a specific application, is particularly relevant for this compound in the context of materials science. researchgate.net Derivatization can be used to improve characteristics such as chromatographic separation and detection. jfda-online.com The dual functionality of this compound allows for tailored modifications to create materials with specialized optical, electronic, or biological properties.

The terminal alkene is a prime site for polymerization reactions. Through methods like ring-opening metathesis polymerization (ROMP), polymers with the acetoxyphenyl group as a pendant moiety can be synthesized. researchgate.net The properties of these polymers can be fine-tuned by copolymerizing with other monomers or by post-polymerization modification of the acetoxy group. For example, hydrolysis of the acetate (B1210297) and subsequent reaction of the resulting phenol could be used to attach liquid crystalline mesogens, leading to the formation of side-chain liquid crystal polymers with potential applications in displays and optical data storage.

Furthermore, the aromatic ring can be functionalized to introduce moieties that impart specific properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, making it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to systematically modify the structure through derivatization makes this compound a versatile platform for the development of advanced materials.

Table 1: Potential Derivatization Reactions and Applications

| Reactive Site | Derivatization Reaction | Potential Application |

|---|---|---|

| Terminal Alkene | Polymerization (e.g., ROMP) | Specialty polymers, liquid crystals |

| Terminal Alkene | Cross-coupling (e.g., Heck, Suzuki) | Extended conjugated systems for electronics |

| Acetoxy Group | Hydrolysis followed by etherification/esterification | Attachment of functional moieties, drug delivery |

Role in Divergent and Convergent Synthesis Strategies

The strategic placement of two distinct functional groups in this compound makes it an ideal substrate for both divergent and convergent synthetic strategies. wikipedia.org These approaches are fundamental in modern organic synthesis for efficiently building complex molecules.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. wikipedia.org Starting with this compound, the terminal alkene can be subjected to a variety of transformations to create a first generation of diverse products. Each of these products, now possessing a new functional group, can be further elaborated by reacting the still-intact acetoxyphenyl moiety. This strategy allows for the rapid generation of a multitude of analogs for applications such as drug discovery and materials science. wikipedia.org

The utility of this compound in these strategies is exemplified by its potential use in the synthesis of natural products or designed molecules with specific biological activities. For instance, the butenyl side chain could be modified to mimic the side chain of a natural product, while the phenyl ring could be functionalized to interact with a specific biological target.

Construction of Organometallic Derivatives

The field of organometallic chemistry offers powerful tools for catalysis and the synthesis of novel materials. This compound can serve as a ligand for the construction of various organometallic derivatives. The terminal alkene can coordinate to a metal center through a π-bond, forming a metal-alkene complex. These complexes can be stable entities themselves or can be intermediates in catalytic reactions.

For example, coordination to a transition metal such as palladium, ruthenium, or rhodium can activate the double bond towards nucleophilic attack or facilitate isomerization reactions. This is a key principle in many catalytic processes, including hydrogenation, hydroformylation, and Wacker-type oxidations.

Furthermore, the acetoxy-substituted phenyl ring can be modified to include other coordinating groups, leading to the formation of bidentate or multidentate ligands. For instance, ortho-lithiation of the aromatic ring followed by quenching with a suitable electrophile could introduce a phosphine (B1218219) or amine group, which could then coordinate to a metal center in conjunction with the butenyl side chain. Such organometallic complexes with tailored ligand frameworks are of great interest for their potential applications in homogeneous catalysis, enabling highly selective and efficient chemical transformations. The incorporation of metal centers can also lead to materials with interesting magnetic, electronic, or photophysical properties. researchgate.netacs.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(p-Acetoxyphenyl)-2-butanone |

| 4-(2-Biphenyl)-1-butene |

| 4-(4-Ethoxyphenyl)-1-butene |

| 4-(2-Acetoxyacetyl)phenyl acetate |

| 2-(1-(4-acetoxyphenyl)-2-ferrocenylethyl) pyridine |

| (E)-1,3-diphenyl-1-butene |

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. For a target like 4-(2-Acetoxyphenyl)-1-butene, this involves minimizing waste, using less hazardous substances, and improving energy efficiency. Future research will likely focus on replacing traditional solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents. Furthermore, there is a drive to improve the atom economy of reactions, ensuring that a maximal number of atoms from the reactants are incorporated into the final product. Microwave-assisted synthesis represents a key green technology, often leading to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. nih.gov

| Metric | Traditional Synthesis (e.g., Grignard/Wittig) | Green Chemistry Approach (e.g., Catalytic Direct Coupling) |

| Solvent | Anhydrous THF, Diethyl Ether | Water, Ethanol, or solvent-free |

| Atom Economy | Moderate to Low (due to stoichiometric byproducts) | High (minimal byproducts) |

| Energy Input | Prolonged heating/reflux | Microwave irradiation (minutes) |

| Waste | Magnesium salts, phosphine (B1218219) oxides | Minimal catalytic waste |

Integration of Continuous Flow Synthesis Technologies for Scalability

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, particularly for scalability. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purity. For the synthesis of this compound, a continuous flow setup would allow for safe handling of reactive intermediates and precise temperature control, which is crucial for selective reactions. This methodology is also inherently more scalable; increasing production volume is a matter of running the system for a longer duration rather than using larger, and often more hazardous, reaction vessels.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of efficient chemical synthesis. Research into novel catalytic systems for producing compounds like this compound is focused on enhancing both efficiency (turnover number and frequency) and selectivity (chemo-, regio-, and stereoselectivity). For instance, in a potential Heck reaction to form the butenyl group, the development of palladium catalysts with advanced phosphine or N-heterocyclic carbene (NHC) ligands can allow the reaction to proceed at lower temperatures and with lower catalyst loading. Moreover, catalysts like ytterbium triflate [Yb(OTf)3] have shown high efficiency and selectivity in related cycloaddition reactions, suggesting their potential applicability in controlling the formation of specific isomers. researchgate.net The use of platinum-based catalysts has also demonstrated high selectivity in the hydrogenation of related butynediol to butenediol, highlighting the importance of catalyst choice in achieving desired products. researchgate.net

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

Understanding reaction kinetics and mechanisms is key to optimization. Advanced in situ spectroscopic techniques, such as Process Analytical Technology (PAT), allow for real-time monitoring of a reaction as it occurs. Techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can be integrated into a reaction setup to track the concentration of reactants, intermediates, and products over time. This data is invaluable for determining the optimal reaction endpoint, identifying the formation of byproducts, and gaining mechanistic insights. For a multi-step synthesis or a catalyzed reaction leading to this compound, in situ monitoring can lead to improved process control, ensuring higher yield and purity.

| AI Application | Function in Synthesis Design | Potential Impact on this compound |

| Retrosynthesis Prediction | Identifies potential disconnections and precursor molecules. | Suggests novel starting materials and reaction types. |

| Reaction Optimization | Predicts optimal conditions (temperature, solvent, catalyst). | Reduces experimental effort needed to maximize yield. |

| Property Prediction | Estimates chemical and physical properties of intermediates. | Helps in designing purification and workup procedures. |

Exploration of Photochemical and Electrochemical Synthesis Pathways

Photochemistry and electrochemistry offer sustainable and powerful alternatives to traditional thermal reactions by using light or electricity, respectively, to drive chemical transformations. A photochemical approach could potentially be used to form key bonds in this compound under mild conditions. nih.gov Electrochemical synthesis provides an alternative by generating reactive radical species from stable precursors without the need for harsh chemical oxidants or reductants. researchgate.net For example, the electrochemical generation of radicals could be applied to couple appropriate aryl and alkyl fragments. nih.gov This method is often highly selective and can be powered by renewable energy sources, aligning perfectly with the goals of green chemistry. orgchemres.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-acetoxyphenyl)-1-butene, and how is regioselectivity controlled during acylation?

- The compound can be synthesized via acylation reactions using acetic anhydride or other acylating agents. For example, in benzodiazepine derivatives, regioselective acylation at the amine or hydroxyl group depends on reaction conditions (e.g., temperature, steric hindrance). Room-temperature reactions favor O-acylation, while reflux conditions may shift selectivity to N-acylation . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., dichloromethane or THF).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identify acetoxy protons (δ 2.0–2.3 ppm) and aromatic protons (δ 6.5–7.5 ppm). The butene chain shows distinct vinyl proton signals (δ 5.0–6.0 ppm).

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the structure .

Q. What buffer systems are suitable for chromatographic analysis of acetoxyphenyl-containing compounds?

- Sodium acetate buffer (pH 4.6) with sodium 1-octanesulfonate is effective for HPLC analysis. Mobile phases combining methanol and buffer (65:35 v/v) achieve optimal separation of phenolic derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence acylation regioselectivity in derivatives of this compound?

- Steric hindrance from substituents (e.g., methoxyl groups on aromatic rings) directs acylation to less hindered sites. For example, in benzodiazepine analogs, bulky 2,3-dimethoxyphenyl groups do not block amine acylation, suggesting hydrogen bonding or electronic effects (e.g., lone pair availability) dominate over steric factors . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and orbital accessibility.

Q. How can competing O-acylation and N-acylation pathways be resolved in multi-step syntheses?

- Stepwise Protection/Deprotection : Use temporary protecting groups (e.g., TBS for hydroxyl) to isolate reactive sites.

- Kinetic vs Thermodynamic Control : Low-temperature reactions favor kinetic products (e.g., O-acylation), while prolonged heating favors thermodynamic stability (e.g., N-acylation) .

- X-ray Crystallography : Resolve structural ambiguities in intermediates, as demonstrated for dihydrobenzofuran derivatives .

Q. What strategies optimize the stability of this compound in environmental or biological studies?

- Degradation Analysis : Use LC-MS to monitor hydrolytic cleavage of the acetoxy group under varying pH conditions.

- Comparative Studies : Benchmark against structurally related compounds (e.g., parabens, benzophenones) to assess reactivity trends .

Methodological Guidance

Q. How should researchers design experiments to validate synthetic intermediates?

- Step 1 : Perform orthogonal purification (column chromatography followed by recrystallization).

- Step 2 : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation.

- Step 3 : Compare experimental NMR data with computed spectra (e.g., using ACD/Labs or ChemDraw) .

Q. What analytical workflows address contradictions in reactivity data for acetoxyphenyl derivatives?

- Controlled Variable Testing : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading).

- Cross-Validation : Replicate experiments using alternative acylating agents (e.g., crotonyl chloride vs acetic anhydride) to isolate steric/electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.